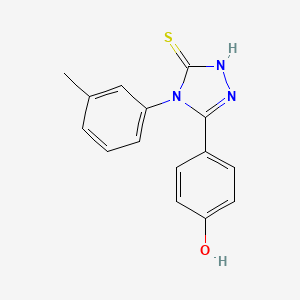

4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol

Beschreibung

Eigenschaften

Molekularformel |

C15H13N3OS |

|---|---|

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

3-(4-hydroxyphenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H13N3OS/c1-10-3-2-4-12(9-10)18-14(16-17-15(18)20)11-5-7-13(19)8-6-11/h2-9,19H,1H3,(H,17,20) |

InChI-Schlüssel |

ZFBWOYQOLDWDOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of m-tolyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized using an acidic or basic catalyst to yield the desired triazole derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Analyse Chemischer Reaktionen

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Thiol (-SH) oxidation | Hydrogen peroxide (H₂O₂) or iodine (I₂) | Disulfide or sulfonic acid derivatives | Converts mercapto group to oxidized forms |

| Condensation | Aldehydes (e.g., benzaldehyde) | Benzylideneamino derivatives | Forms imine linkages with phenolic groups |

| Alkylation | Alkyl halides (e.g., methyl iodide) | Alkylated thiols or sulfides | Modifies solubility and biological activity |

Triazole Reactivity

Triazole rings in similar compounds exhibit:

-

Electrophilic substitution : Reactivity at position 3 or 5 due to electron-deficient nitrogen atoms .

-

Coordination chemistry : Ability to act as ligands in metal complexes .

-

Hydrolysis : Susceptibility to hydrolysis under acidic/basic conditions to form thione intermediates .

Mercapto Group Reactions

The -SH group undergoes typical thiol reactions:

-

Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides to form thioethers or thioesters .

-

Oxidation : Converts to disulfides or sulfonic acids under oxidizing conditions .

Phenolic Group Reactivity

The phenolic hydroxyl group (-OH) participates in:

-

Esterification : Reaction with acylating agents (e.g., acetyl chloride).

-

Alkylation : Reaction with alkylating agents (e.g., methyl iodide).

Analytical Characterization

Key techniques for reaction monitoring include:

-

NMR spectroscopy : Tracking proton shifts in triazole and phenolic regions .

-

HPLC : Assessing purity and reaction completeness.

-

IR spectroscopy : Identifying functional groups (e.g., -SH stretching at ~2550 cm⁻¹) .

References

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that triazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that compounds bearing the 1,2,4-triazole moiety can effectively inhibit bacterial growth against various strains, including E. coli and Staphylococcus aureus . The mechanism often involves interaction with bacterial enzymes, which disrupts their metabolic processes.

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. The compound has demonstrated cytotoxic effects against several cancer cell lines, such as leukemia and ovarian cancer cells. Molecular docking studies suggest that these compounds may act as inhibitors of methionine aminopeptidase type II (MetAp2), leading to apoptosis in cancer cells . The design of new derivatives continues to focus on enhancing selectivity and potency against tumor cells.

Antioxidant Activity

Triazole derivatives are also recognized for their antioxidant capabilities. The presence of the mercapto group enhances the ability of these compounds to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This property makes them candidates for therapeutic agents in conditions where oxidative damage is a concern.

Fungicidal Activity

The application of triazole compounds extends into agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from various fungal pathogens. Research has indicated that certain triazole derivatives can effectively control plant diseases caused by fungi, thus enhancing crop yield and quality .

Synthesis of Advanced Materials

In materials science, the unique chemical structure of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol allows for its incorporation into polymer matrices or as a ligand in coordination chemistry. Its thiol group can facilitate the formation of metal complexes that have applications in catalysis and sensor technology .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of 1,2,4-triazole derivatives demonstrated their effectiveness against E. coli, with compounds exhibiting docking scores indicating strong binding affinities to bacterial targets. This underscores their potential as antibiotic agents .

Case Study 2: Anticancer Activity

Another research effort synthesized several triazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through specific molecular pathways .

Wirkmechanismus

The mechanism of action of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting their metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases or by inhibiting specific signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Triazole Derivatives

Key Observations :

- Functional Groups: Mercapto (-SH) and phenolic -OH groups improve metal coordination and antioxidant activity, as seen in tyrosinase inhibition (e.g., Y2: IC50 = 7.0 μM) . However, amino groups (e.g., 4-amino-1,2,4-triazoles) reduce corrosion inhibition efficiency compared to mercapto derivatives .

Key Findings :

- Tyrosinase Inhibition: Schiff base derivatives (e.g., Y2) with hydroxyl substituents show superior activity (IC50 = 7.0 μM) compared to fluorine-substituted analogs, suggesting the phenol group in the target compound may enhance enzyme binding .

- Toxicity : The low toxicity (Class IV) of fluorophenyl-mercapto-triazole analogs supports the safety profile of mercapto-triazole derivatives, including the target compound .

Q & A

Q. What synthetic methodologies are reported for synthesizing 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted aromatic aldehydes or ketones. For example, a precursor synthesis involves reacting 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with m-tolyl-substituted reagents under reflux in methanol, followed by purification via recrystallization . Alternative one-step protocols, such as simultaneous functionalization of the triazole core and phenol group, have been reported to improve efficiency but may require rigorous pH control . Yield optimization often depends on solvent selection (e.g., methanol vs. ethanol), temperature (60–80°C), and stoichiometric ratios of reactants.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identification of thiol (-SH) stretching (~2500 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) .

- ¹H/¹³C NMR : Signals for the m-tolyl group (δ ~6.8–7.5 ppm for aromatic protons) and triazole ring protons (δ ~8.2–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the expected molecular weight (e.g., m/z ~311 for the parent ion) .

- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.3% of theoretical values .

Q. How can researchers differentiate this compound from structurally similar triazole derivatives during characterization?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., m-tolyl vs. p-tolyl). For example, monoclinic crystal systems (space group P21/c) with specific unit cell parameters (a = 7.494 Å, b = 8.373 Å, c = 24.770 Å) confirm structural identity .

- HPLC with UV-Vis Detection : Retention time comparison against known analogs under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and biological activity of this compound?

- Methodological Answer : DFT studies calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-donating/accepting behavior. For triazole derivatives, lower HOMO-LUMO gaps (~3.5–4.0 eV) correlate with higher softness and enhanced biological activity (e.g., antioxidant or antimicrobial effects) . Additionally, Mulliken charge analysis identifies nucleophilic sites (e.g., sulfur in -SH groups), guiding derivatization strategies for metal coordination .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of triazole derivatives?

- Methodological Answer :

- Comparative Bioassays : Use standardized protocols (e.g., DPPH radical scavenging for antioxidants, MIC assays for antimicrobials) to minimize variability . For instance, antiradical activity discrepancies may arise from substituent effects (e.g., carboxyl group blocking reduces efficacy by ~40%) .

- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity trends. For example, thiophenyl substitutions enhance corrosion inhibition efficiency (93.5% for 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole vs. 82.8% for diphenyl analogs) .

Q. How can electrochemical studies elucidate the corrosion inhibition mechanism of this compound on mild steel?

- Methodological Answer :

- Potentiodynamic Polarization : Measure corrosion current density (Icorr) in HCl solutions; lower Icorr indicates adsorption on the steel surface. For triazoles, inhibition efficiencies >90% are achieved at 1 mM concentrations .

- SEM-EDS : Post-experiment surface analysis confirms inhibitor film formation (e.g., sulfur-rich layers from -SH groups) .

- Monte Carlo Simulations : Model adsorption energies to compare inhibitor-metal binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.